(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Metabotropic glutamate receptor mGlu2 Radioligand binding

(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a C4-gem-dimethyl-substituted analog of the prototypical group II metabotropic glutamate receptor (mGlu2/3) agonist LY354740 (eglumetad). This bicyclic amino acid belongs to the class of conformationally constrained glutamate analogs that target the orthosteric binding site of mGlu2 and mGlu3 receptors.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
Cat. No. B13089383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC1(CC(C2C1C2C(=O)O)(C(=O)O)N)C
InChIInChI=1S/C10H15NO4/c1-9(2)3-10(11,8(14)15)6-4(5(6)9)7(12)13/h4-6H,3,11H2,1-2H3,(H,12,13)(H,14,15)/t4-,5-,6+,10-/m0/s1
InChIKeyPNPKIWXXMRPJCS-AZOMRORLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic Acid: A Conformationally Constrained mGluR Tool for Subtype Selectivity Studies


(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a C4-gem-dimethyl-substituted analog of the prototypical group II metabotropic glutamate receptor (mGlu2/3) agonist LY354740 (eglumetad). This bicyclic amino acid belongs to the class of conformationally constrained glutamate analogs that target the orthosteric binding site of mGlu2 and mGlu3 receptors. Unlike its parent compound LY354740, which acts as a dual mGlu2/3 agonist, the 4,4-gem-dimethyl substitution confers a distinct mixed pharmacological profile: it retains agonist activity at mGlu2 while shifting to antagonist behavior at mGlu3 [1]. This compound is available from commercial vendors in high purity (≥97%) under CAS 1651825-29-4 .

Why LY354740 and C4-Monomethyl Analogs Cannot Substitute for the 4,4-Dimethyl Derivative in mGlu2/3 Profiling


Within the 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate chemotype, subtle alkyl substitution at the C4 position drives dramatic shifts in mGlu subtype functional activity. The parent compound LY354740 is a balanced, high-affinity dual mGlu2/3 agonist. C4β-monomethyl analog 3 retains dual agonism, while C4α-monomethyl analog 2 (LY541850) displays a mixed mGlu2 agonist/mGlu3 antagonist profile [1]. The C4-gem-dimethyl analog (the target compound) introduces a distinct functional signature—full mGlu2 agonism combined with pure mGlu3 antagonism—that is quantitatively and qualitatively different from all monomethyl variants. Generic interchange among these analogs therefore introduces irreproducible pharmacological outcomes, confounding receptor-subtype attribution in neurobiological experiments and misdirecting structure-activity relationship (SAR) interpretation in drug discovery programs [1].

Head-to-Head Quantitative Evidence: C4-gem-Dimethyl Analog vs. LY354740 and Monomethyl Comparators at mGlu2 and mGlu3 Receptors


mGlu2 Receptor Affinity: C4-gem-Dimethyl Analog vs. LY354740 and Monomethyl Analogs

In competitive radioligand binding assays using [³H]LY354740 on human mGlu2 receptors, the C4-gem-dimethyl analog (compound 4) exhibited approximately 38-fold lower affinity than the parent compound LY354740 (compound 1). The affinity loss was also 2- to 3-fold greater than that of monomethyl-substituted analogs 2 (C4α-methyl) and 3 (C4β-methyl) [1].

Metabotropic glutamate receptor mGlu2 Radioligand binding Affinity

mGlu3 Receptor Affinity: Differential Impact of C4-gem-Dimethyl Substitution

At human mGlu3 receptors, the C4-gem-dimethyl analog (compound 4) showed approximately a 19-fold decrease in affinity relative to LY354740 (compound 1), which is a smaller fold-reduction than observed at mGlu2 (approximately 38-fold). Compared to monomethyl analogs 2 and 3, compound 4 also displayed a 2- to 3-fold lower affinity at mGlu3 [1].

Metabotropic glutamate receptor mGlu3 Radioligand binding Subtype selectivity

mGlu2 Functional Activity: C4-gem-Dimethyl Analog Retains Full Agonism with Reduced Potency

In whole-cell functional assays measuring cAMP responses in human mGlu2-expressing cells, the C4-gem-dimethyl analog (compound 4) produced a full agonist response with an EC₅₀ of 599 nM and maximal efficacy (Eₘₐₓ) of 92% relative to the endogenous agonist glutamate. In contrast, the parent compound LY354740 (1) acts as a highly potent full agonist, and the spirocyclopropane analog 5 was significantly more potent (EC₅₀ = 8.4 nM) [1].

mGlu2 Functional agonism cAMP assay Potency

mGlu3 Functional Activity: C4-gem-Dimethyl Substitution Converts Agonism to Antagonism

At human mGlu3 receptors, the C4-gem-dimethyl analog (compound 4) exhibited antagonist activity with an IC₅₀ of 12,900 nM, representing a complete functional switch from the potent agonist activity of LY354740 (compound 1) and the dual agonist activity of C4β-monomethyl analog 3. This antagonist profile is also distinct from the mixed mGlu2 agonist/mGlu3 antagonist activity of C4α-monomethyl analog 2 [1].

mGlu3 Functional antagonism Subtype switching Signal transduction

Comparative Pharmacological Profile: C4-gem-Dimethyl Analog vs. Spirocyclopropane Analog LY2934747

The C4-gem-dimethyl analog (compound 4) and C4-spirocyclopropane analog 5 (LY2934747) represent two structurally distinct C4-disubstituted variants of LY354740. Compound 5 retained potent dual mGlu2/3 agonism (mGlu2 EC₅₀ = 8.4 nM; mGlu3 EC₅₀ = 62.4 nM) with high affinity (mGlu2 Ki = 260 nM; mGlu3 Ki = 177 nM), whereas compound 4 showed substantially weaker mGlu2 agonism (EC₅₀ = 599 nM) and pure mGlu3 antagonism (IC₅₀ = 12,900 nM) [1]. This demonstrates that the geometric arrangement of C4 substituents, not merely their steric bulk, determines functional outcome.

Structure-activity relationship C4-disubstitution mGlu2/3 pharmacology Tool compound selection

Optimal Research and Procurement Scenarios for the C4-gem-Dimethyl mGlu2/3 Analog


Pharmacological Isolation of mGlu2- vs. mGlu3-Mediated Signaling in Native Tissue Preparations

In brain slice electrophysiology or primary neuronal culture experiments where both mGlu2 and mGlu3 receptors are endogenously co-expressed, compound 4 enables selective activation of mGlu2 (EC₅₀ = 599 nM, full agonist) while simultaneously blocking mGlu3 (IC₅₀ = 12,900 nM, antagonist). This dual action cannot be achieved with LY354740 (dual agonist) or monomethyl analogs 2 and 3, which show overlapping functional profiles. Researchers can use compound 4 to attribute observed neurophysiological effects specifically to mGlu2 activation, with the mGlu3 antagonist component serving as an internal control against mGlu3-mediated confounds [1].

Structure-Activity Relationship (SAR) Studies Probing the C4 Steric Environment of mGlu Receptors

The approximately 38-fold affinity loss at mGlu2 and approximately 19-fold loss at mGlu3, relative to LY354740, quantitatively maps the steric tolerance of each subtype's orthosteric pocket to gem-dimethyl substitution. Combined with the functional switch at mGlu3, this compound serves as a critical data point in SAR datasets that aim to differentiate the binding pocket geometries of mGlu2 and mGlu3. Procurement of compound 4 alongside compound 5 (spirocyclopropane analog, compact geometry, potent dual agonism) allows direct comparison of the impact of C4 substituent spatial distribution on receptor activation [1].

Tool Compound for mGlu3 Antagonist Reference in High-Throughput Screening (HTS) Assays

The pure mGlu3 antagonist activity of compound 4 (IC₅₀ = 12,900 nM) provides a structurally defined, commercially available reference standard for mGlu3 antagonist screening assays (e.g., FLIPR or cAMP HTS formats). Unlike broader-spectrum mGlu antagonists, compound 4's well-characterized mixed profile (mGlu2 agonist/mGlu3 antagonist) allows orthogonal confirmation of assay specificity by testing for mGlu2 agonist responses in parallel wells. This dual-use capability reduces the number of control compounds needed per screening campaign [1].

Crystallography and Molecular Modeling of mGlu2/3 Ligand-Binding Domains

The C4-gem-dimethyl modification introduces a distinct steric and conformational constraint that can be exploited in co-crystallography studies with mGlu2 or mGlu3 amino-terminal domains (ATDs). The quantitative affinity data (38-fold vs. 19-fold reduction at mGlu2 vs. mGlu3) and the functional divergence (agonist vs. antagonist) make compound 4 a valuable ligand for trapping distinct receptor conformations, aiding structure-based drug design efforts aimed at achieving subtype-selective mGlu3 antagonists [1].

Quote Request

Request a Quote for (1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.